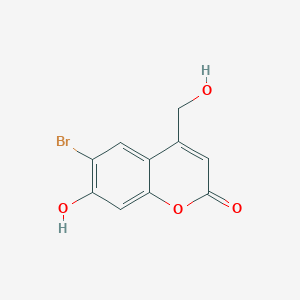

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Description

Structural Characterization of 6-Bromo-7-Hydroxy-4-(Hydroxymethyl)-2H-Chromen-2-One

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its IUPAC name, which reflects its structural hierarchy. The parent coumarin scaffold (2H-chromen-2-one) is substituted at position 4 with a hydroxymethyl group (-CH₂OH), position 6 with a bromine atom, and position 7 with a hydroxyl group (-OH). The molecular formula C₁₀H₇BrO₄ (molecular weight: 271.07 g/mol) and CAS number 223420-41-5 confirm its identity.

Key Structural Features

| Feature | Description |

|---|---|

| Parent Structure | Coumarin core with a lactone ring and conjugated benzene system |

| Substituents | - C4 : Hydroxymethyl group (-CH₂OH) |

| - C6 : Bromine atom (Br) | |

| - C7 : Hydroxyl group (-OH) | |

| Functional Groups | Lactone (C2-O), aromatic hydroxyl, halogen (Br), and hydroxymethyl |

Molecular Geometry and Crystallographic Analysis

The crystal structure of this compound reveals a planar coumarin ring system with slight deviations due to substituent interactions. The root-mean-square (r.m.s.) deviation from planarity is 0.0216 Å , indicating a near-planar geometry.

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| Cell Dimensions (Å) | a = 13.217, b = 9.831, c = 13.627 | |

| Volume (ų) | 1771.0 | |

| Z (Molecules per Unit Cell) | 8 |

Structural Insights

Spectroscopic Profiling (NMR, IR, UV-Vis)

While direct spectral data for this compound are limited, analogous coumarin derivatives provide predictive insights:

UV-Vis Absorption

IR Spectroscopy

NMR Data (Theoretical Predictions)

| Nucleus | Expected Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H (DMSO-d₆) | 4.5–5.0 (s) | -CH₂OH (hydroxymethyl) |

| 6.5–7.0 (s) | Aromatic protons (C3, C5, C8) | |

| ¹³C (DMSO-d₆) | 150–160 (s) | C6 (Br-substituted carbon) |

| 155–165 (s) | Lactone carbonyl (C2) |

Tautomeric Forms and Resonance Stabilization

The compound exhibits resonance stabilization through conjugation within the coumarin core. The lactone oxygen participates in resonance with the aromatic ring, delocalizing electron density.

Resonance Structures

Properties

IUPAC Name |

6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDQAAJTECOGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593502 | |

| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223420-41-5 | |

| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Bromo-7-hydroxy-4-(chloromethyl)coumarin Intermediate

- Reactants: 4-Bromoresorcinol and methyl 4-chloroacetoacetate

- Conditions:

- Dissolve 4-bromoresorcinol (1 equivalent) in methanesulfonic acid as solvent.

- Add methyl 4-chloroacetoacetate (1.5 equivalents) dropwise at room temperature.

- Stir the mixture for 2 hours at room temperature.

- Pour the reaction mixture into ice water to precipitate the product.

- Filter and wash the solid with ice water.

- Recrystallize from ethyl acetate/n-hexane mixture to obtain a white solid.

- Yield: Approximately 79%

- Characterization:

- Melting point: 250–255 °C

- ^1H NMR and ^13C NMR confirm the structure with characteristic signals for chloromethyl and aromatic protons.

This step forms the 6-bromo-7-hydroxy-4-(chloromethyl)coumarin intermediate, which is a key precursor for further transformation.

Conversion to 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin

- Reactants: 6-Bromo-7-hydroxy-4-(chloromethyl)coumarin

- Conditions:

- Suspend the chloromethyl coumarin in water.

- Reflux the suspension for 11 days.

- After cooling, isolate the product by filtration.

- Outcome: Hydrolysis of the chloromethyl group to a hydroxymethyl group at position 4, yielding 6-bromo-7-hydroxy-4-(hydroxymethyl)coumarin.

This prolonged aqueous reflux facilitates nucleophilic substitution of the chlorine by hydroxyl, generating the target hydroxymethyl derivative.

Optional Protection of the 7-Hydroxy Group

- Reactants: 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin, methoxymethyl chloride (MOMCl), DIPEA (base)

- Conditions:

- Dissolve the hydroxymethyl coumarin in dry dichloromethane under argon atmosphere.

- Cool to 0 °C and add DIPEA followed by MOMCl.

- Stir for 2 hours at 0 °C.

- Work up by washing with citric acid solution and brine, drying, and solvent removal.

- Recrystallize to obtain 7-O-(methoxymethyl) protected derivative.

- Yield: Approximately 95%

- Purpose: To protect the phenolic hydroxyl group for further synthetic manipulations.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromoresorcinol + methyl 4-chloroacetoacetate | Methanesulfonic acid, RT, 2 h; ice-water quench | 6-Bromo-7-hydroxy-4-(chloromethyl)coumarin | 79% | Key intermediate with chloromethyl group |

| 2 | Chloromethyl coumarin + water | Reflux in water, 11 days | 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin | - | Hydrolysis of chloromethyl to hydroxymethyl |

| 3 | Hydroxymethyl coumarin + MOMCl + DIPEA | Dry DCM, 0 °C, 2 h, inert atmosphere | 7-O-(Methoxymethyl) protected derivative | 95% | Optional protection of 7-OH group |

Research Findings and Analytical Data

- Melting Point: 264 °C (pure compound)

- Molecular Formula: C10H7BrO4

- Molecular Weight: 271.06 g/mol

- Physical Form: White to light yellow powder or crystals

Additional Synthetic Routes and Derivatization

While the above method is the primary route for preparing 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, further functionalization at other positions (e.g., position 3) has been reported in literature for creating heterocyclic derivatives with biological activities. These involve reactions of the coumarin core with hydrazines, amines, and other nucleophiles under reflux conditions in various solvents to yield biologically active compounds. However, these are subsequent transformations rather than direct preparation of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Products include 6-bromo-7-hydroxy-4-formyl-2H-chromen-2-one.

Reduction: Products include 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

Substitution: Products vary depending on the nucleophile used, such as 6-azido-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has shown potential as a photosensitizer in targeting and treating cancer cells effectively. Its stability and ability to generate singlet oxygen make it a candidate for further exploration in cancer treatment protocols .

Fluorescent Probes

The compound is widely employed as a fluorescent probe in biochemical assays. Its unique structural properties allow researchers to visualize cellular processes and interactions with high sensitivity. This capability is crucial for studying dynamic biological systems and understanding complex cellular mechanisms .

Antioxidant Studies

In the realm of antioxidant research , this compound serves as a model compound to investigate the protective effects of various substances against oxidative stress. Studies have demonstrated its potential to mitigate oxidative damage in cellular systems, providing insights into the development of antioxidant therapies .

Drug Development

The compound is explored within pharmaceutical research for its therapeutic effects, particularly concerning inflammation and cancer-related conditions. Various derivatives of this compound have been synthesized and tested for their cytotoxicity against different cancer cell lines, including gastric carcinoma (HSC-39) and colon carcinoma (Caco-2) cells. Notably, some derivatives exhibited promising antiproliferative activity, suggesting potential pathways for drug development .

Analytical Chemistry

In analytical chemistry , this compound is utilized as a standard for detecting and quantifying other substances. It provides reliable calibration standards in various assays, enhancing the accuracy of analytical methods used in laboratory settings .

Biological Research

The compound plays a significant role in biological research , particularly in studies focusing on enzyme activity and metabolic pathways. By elucidating the roles of specific enzymes in biological systems, researchers can better understand metabolic processes and develop targeted interventions for various diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Photodynamic Therapy | Used as a photosensitizer to target cancer cells effectively |

| Fluorescent Probes | Enables visualization of cellular processes with high sensitivity |

| Antioxidant Studies | Investigates protective effects against oxidative stress |

| Drug Development | Explored for therapeutic effects; potential antiproliferative agents synthesized |

| Analytical Chemistry | Serves as a standard for detection and quantification in assays |

| Biological Research | Aids in understanding enzyme activity and metabolic pathways |

Case Studies and Research Findings

Recent studies highlight the compound's effectiveness against specific cancer cell lines:

- Antitumor Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against liver carcinoma (HEPG2) with IC50 values ranging from 2.70 µM to 17.40 µM across various derivatives .

- Synthesis of New Heterocycles : Research focused on synthesizing new heterocycles from this compound demonstrated its versatility in creating potentially therapeutic agents with varied biological activities .

- Fluorescent Probing Applications : The compound's fluorescent properties have been leveraged to study protein interactions and cellular dynamics, providing critical insights into cellular behavior under different conditions .

Mechanism of Action

The mechanism of action of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is not fully elucidated. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine and hydroxyl groups may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Bromine Position : Bromine at position 6 (target compound) increases electrophilicity compared to bromine in side chains (e.g., 7-(6-bromohexyloxy) ).

- Hydroxymethyl vs.

- Amino vs. Hydroxy Groups: Amino substituents at position 6 (e.g., ) improve binding to aromatic residues in enzymes but reduce stability under acidic conditions compared to hydroxy groups.

Physicochemical Properties

Table 2: Comparative Physical Data

Insights :

- The absence of melting point data for the target compound suggests a need for further characterization.

- IR spectra consistently show O-H stretching (3400–3546 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹), confirming the coumarin backbone .

- Mass spectrometry data for brominated analogues (e.g., m/z 283 for ) indicate stable molecular ion peaks despite bromine’s isotopic complexity.

Crystallographic and Conformational Analysis

- The hydroxymethyl group at position 4 likely induces planar distortion in the coumarin ring, as seen in 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one ().

- Crystal structures of brominated coumarins (e.g., ) show that bulky substituents (e.g., hexyloxy chains) disrupt coplanarity, reducing π-π stacking efficiency compared to the target compound.

Biological Activity

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, commonly referred to as 6-bromo-7-hydroxycoumarin, is a compound of significant interest in the field of biological research due to its diverse therapeutic potential. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrO4, with a molecular weight of approximately 273.08 g/mol. It features a bromine atom at the sixth position, a hydroxyl group at the seventh position, and a hydroxymethyl group at the fourth position of the chromen-2-one ring. This unique structure contributes to its stability and reactivity compared to other coumarins.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, suggesting potential applications in drug design for conditions such as cancer and inflammation .

- Antioxidant Activity : It serves as a model compound in studies investigating antioxidant properties, helping to protect cells from oxidative stress .

- Photochemical Applications : The compound is utilized in creating "caged" ceramides—inactive forms that can be activated by light to study ceramide bioactivity, which plays a crucial role in cellular processes like differentiation and apoptosis.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Study on Ceramide Bioactivity

A notable study synthesized a "caged" ceramide using this compound. This approach allowed researchers to control the activation of ceramides with light, facilitating detailed studies on their biological roles. The successful synthesis demonstrated the compound's utility in assessing ceramide bioactivity, which is pivotal for understanding cell fate decisions.

Antitumor Activity

In vitro studies have indicated that coumarin derivatives exhibit antitumor properties. For instance, compounds structurally related to this compound have been tested for their cytotoxic effects on various cancer cell lines. These studies reveal that certain derivatives can induce apoptosis through mechanisms involving cell cycle arrest and modulation of tumor-suppressor proteins like p53 .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of coumarin derivatives, including this compound. Its ability to interact with bacterial enzymes suggests applications in developing new antimicrobial agents .

Q & A

Q. What are the key steps for synthesizing 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized chromen-2-one precursor. For example:

Pechmann condensation : Start with a phenolic derivative and β-ketoester under acidic conditions to form the chromen-2-one core (e.g., sulfuric acid catalysis) .

Bromination : Introduce bromine at position 6 using brominating agents (e.g., bromine in DMF) under controlled conditions to avoid over-substitution .

Hydroxymethylation : Functionalize position 4 via hydroxymethylation using formaldehyde or formaldehyde equivalents in alkaline media .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal lattice using SHELXL for refinement . Key parameters include bond lengths (e.g., C-Br ~1.89 Å) and torsion angles .

- Spectroscopy :

- NMR : H NMR (δ 6.8–7.2 ppm for aromatic protons) and C NMR (δ 160–170 ppm for carbonyl groups) .

- IR : Confirm hydroxyl (3200–3500 cm) and lactone (1720–1750 cm) functionalities .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 285) .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from polymorphism or solvent effects. Mitigation strategies:

- Cross-validation : Compare SCXRD data with solution-state NMR to distinguish dynamic vs. static structural features .

- DFT calculations : Optimize geometry using Gaussian09 and overlay experimental/theoretical spectra to identify discrepancies .

- Variable-temperature NMR : Probe conformational flexibility (e.g., hydroxymethyl group rotation) .

Q. What experimental design optimizes bromination selectivity in chromen-2-one derivatives?

- Methodological Answer : To minimize off-target bromination:

- Directing groups : Use electron-donating substituents (e.g., hydroxyl at position 7) to direct bromine to position 6 via electrophilic aromatic substitution .

- Solvent control : Polar aprotic solvents (e.g., DMF) enhance electrophile stability and regioselectivity .

- Kinetic monitoring : Use in-situ FTIR to track bromine consumption and terminate reactions at ~90% conversion .

Q. How does the hydroxymethyl group at position 4 influence biological activity?

- Methodological Answer : The hydroxymethyl group enhances:

- Solubility : Increases hydrophilicity (logP reduction by ~0.5 units) compared to methyl or ethyl analogs .

- Target binding : Forms hydrogen bonds with enzyme active sites (e.g., kinase inhibitors). Validate via molecular docking (AutoDock Vina) and SPR binding assays .

- Metabolic stability : Assess via liver microsome assays; hydroxymethyl derivatives show slower CYP450-mediated oxidation .

Data Analysis & Crystallography

Q. What software tools are recommended for crystallographic refinement of this compound?

- Methodological Answer :

- SHELXL : For high-resolution refinement, especially for handling bromine’s strong anomalous scattering .

- Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., π-π stacking between chromen-2-one cores) .

- Olex2 : Integrate SCXRD data with DFT-optimized models for disorder resolution .

Q. How to address low yield in hydroxymethylation reactions?

- Methodological Answer :

- Catalyst screening : Use NaHCO or KCO as mild bases to minimize side reactions .

- Protection/deprotection : Temporarily protect the 7-hydroxy group with acetyl to prevent competing ether formation .

- Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 6–12 hours) and improve yield by 20–30% .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.